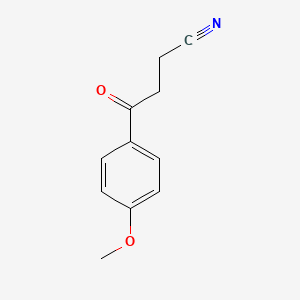

4-(4-Methoxyphenyl)-4-oxobutanenitrile

Description

Significance of β-Ketonitriles as Versatile Synthons in Organic Synthesis

β-Ketonitriles are characterized by a nitrile group located at the β-position relative to a carbonyl group. This specific arrangement of functional groups imparts a unique reactivity profile, making them highly sought-after intermediates in organic synthesis. The presence of the electron-withdrawing nitrile group enhances the acidity of the α-protons, facilitating a variety of carbon-carbon bond-forming reactions.

These versatile compounds serve as precursors for the synthesis of a wide range of biologically active heterocyclic compounds, such as pyridines, pyrimidines, and pyridazines. The dual functionality of β-ketonitriles allows for sequential or one-pot multicomponent reactions, leading to the efficient construction of complex molecular architectures. Their utility extends to the synthesis of carbocyclic systems and other functionalized organic molecules.

Overview of 4-(4-Methoxyphenyl)-4-oxobutanenitrile as a Key Chemical Intermediate

Within the extensive family of β-ketonitriles, this compound stands out as a particularly important chemical intermediate. The presence of the methoxyphenyl group significantly influences the electronic properties and reactivity of the molecule. This substituent can participate in and direct various chemical reactions, offering opportunities for the synthesis of specifically functionalized target molecules.

While detailed research exclusively focused on this compound is somewhat limited, its structural motif is found within more complex molecules, and its role as a precursor can be inferred from the reactivity of related compounds. For instance, 2,4-diaryl-4-oxo-butanenitriles, a class of compounds to which this compound belongs, are recognized as important intermediates in the synthesis of biologically active heterocycles, including pyridazine (B1198779) derivatives. nih.gov

The synthesis of derivatives of this compound has been reported, highlighting its utility as a building block. For example, dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate has been synthesized, and its spectroscopic data provides insights into the chemical environment of the parent butanenitrile structure. mdpi.com

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 189.078978594 Da |

| Monoisotopic Mass | 189.078978594 Da |

| Topological Polar Surface Area | 50.1 Ų |

| Heavy Atom Count | 14 |

Data sourced from PubChem. nih.gov

Contextualizing this compound within the Broader Family of Oxobutanenitriles

The oxobutanenitrile framework is a common structural motif in organic chemistry, with variations in the position of the oxo group and the presence of substituents leading to a diverse range of compounds with distinct properties and applications. Understanding the broader family of oxobutanenitriles provides a valuable context for appreciating the specific characteristics of this compound.

For comparison, consider the parent compound, 4-oxobutanenitrile (B1583811). This simpler molecule, lacking the methoxyphenyl substituent, serves as a fundamental building block and exhibits its own unique reactivity. Other substituted oxobutanenitriles, such as 4-(4-chlorophenyl)-4-oxobutanenitrile (B1605439) and 2-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile, further illustrate the modularity of this chemical family and how different substituents can fine-tune the molecule's properties for specific synthetic applications. sigmaaldrich.com

The table below provides a comparison of this compound with other selected oxobutanenitriles:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Oxobutanenitrile | C₄H₅NO | 83.07 | Unsubstituted parent compound |

| This compound | C₁₁H₁₁NO₂ | 189.21 | Methoxy-substituted phenyl ring at the 4-position |

| 4-(4-Chlorophenyl)-4-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | Chloro-substituted phenyl ring at the 4-position |

| 2,4-Bis(4-methoxyphenyl)-4-oxobutanenitrile | C₁₈H₁₇NO₃ | 295.33 | Methoxy-substituted phenyl rings at both the 2- and 4-positions |

| 2-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile | C₁₉H₁₉NO₄ | 325.36 | Dimethoxyphenyl group at the 2-position and a methoxyphenyl group at the 4-position |

Data compiled from various chemical databases. nih.govsigmaaldrich.comnih.gov

The diverse array of substituents found in the oxobutanenitrile family underscores the synthetic versatility of this class of compounds. The specific substitution pattern on the aromatic ring, as seen in this compound, plays a critical role in directing the course of chemical reactions and ultimately determines the structure and properties of the final products. As research in organic synthesis continues to advance, the importance of key intermediates like this compound is poised to grow, enabling the development of novel molecules with significant potential in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVSIESNEORCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396700 | |

| Record name | 4-(4-methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-56-5 | |

| Record name | 4-(4-methoxyphenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-4-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 4 Methoxyphenyl 4 Oxobutanenitrile

Direct Synthetic Routes

Direct synthetic methods aim to construct the 4-(4-methoxyphenyl)-4-oxobutanenitrile molecule in a convergent manner, typically by forming a key carbon-carbon bond from readily available starting materials.

Synthesis from 4-Methoxybenzoyl Chloride and Acrylonitrile (B1666552)

A primary route to this compound involves the reaction between 4-methoxybenzoyl chloride and acrylonitrile. This transformation is typically achieved through a Friedel-Crafts-type acylation reaction. The process generally requires a Lewis acid catalyst to activate the acyl chloride, facilitating its addition to the acrylonitrile molecule.

The reaction mechanism commences with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of 4-methoxybenzoyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the π-bond of acrylonitrile. The subsequent steps involve intramolecular rearrangement and hydrolysis during workup to yield the final product. The choice of solvent is critical, with non-polar solvents like dichloromethane (B109758) or carbon disulfide often being employed to prevent side reactions.

| Reagent 1 | Reagent 2 | Catalyst | Solvent | Temperature | Yield |

| 4-Methoxybenzoyl Chloride | Acrylonitrile | AlCl₃ | Dichloromethane | 0 °C to rt | Moderate to Good |

| 4-Methoxybenzoyl Chloride | Acrylonitrile | FeCl₃ | Nitrobenzene | rt | Moderate |

Preparation from 4-Methoxybenzaldehyde (B44291) and Acrylonitrile

An alternative direct approach utilizes 4-methoxybenzaldehyde and acrylonitrile as starting materials. This method often proceeds via a base-catalyzed condensation reaction, such as the Knoevenagel condensation, to form an intermediate α,β-unsaturated nitrile. researchgate.net Subsequent reduction of the double bond or a conjugate addition reaction can then lead to the desired this compound.

For instance, the reaction of 4-methoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base like sodium hydroxide (B78521) can yield 2-(4-methoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile. researchgate.net While this specific product is not the target compound, the underlying principle of condensing an aldehyde with a nitrile-containing species illustrates a viable synthetic strategy. A subsequent modification, such as a selective reduction or a different choice of nitrile, would be necessary to arrive at the target 4-oxobutanenitrile (B1583811) structure.

| Reagent 1 | Reagent 2 | Catalyst/Base | Reaction Type |

| 4-Methoxybenzaldehyde | Acrylonitrile Derivative | NaOH or Piperidine | Knoevenagel Condensation |

Indirect and Precursor-Based Synthesis

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted into this compound. These multi-step sequences can offer advantages in terms of stereocontrol or functional group compatibility.

KCN-Mediated Addition to Chalcones

A well-established indirect route involves the 1,4-conjugate addition (Michael addition) of a cyanide source, such as potassium cyanide (KCN), to a chalcone (B49325) precursor. mdpi.com The appropriate chalcone for synthesizing this compound would be (E)-1-(4-methoxyphenyl)-3-arylprop-2-en-1-one. The cyanide ion acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system.

The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, which facilitates the protonation of the resulting enolate intermediate. The use of phase-transfer catalysts can sometimes improve the yield and reaction rate, especially when dealing with sparingly soluble cyanide salts. mdpi.com Recent studies have also explored the use of carbon dioxide to promote the cyanation of chalcones, offering a metal-free alternative. mdpi.com

| Chalcone Precursor | Cyanide Source | Solvent | Conditions | Yield |

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KCN | Ethanol/Water | Reflux | Good |

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | TEACN/CO₂ | Acetonitrile (B52724) | Room Temperature | High |

Utilizing 4-Oxobutanenitrile Scaffolds as Intermediates in Broader Synthetic Sequences

The 4-oxobutanenitrile scaffold is a versatile building block in organic synthesis, serving as a precursor to a wide array of more complex molecules. chemimpex.comacs.org Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical transformations.

For example, the ketone functionality can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or condensation with various reagents to construct heterocyclic rings. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This dual reactivity makes this compound and related structures valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. chemimpex.comnih.gov Research has shown that derivatives of this scaffold can be used to synthesize complex structures like 2-(3-oxoindolin-2-ylidene)acetonitriles through intramolecular cyclization reactions. acs.orgnih.gov

Catalytic Approaches in 4-Oxobutanenitrile Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 4-oxobutanenitrile derivatives has also benefited from the development of novel catalytic systems.

Catalytic approaches can be applied to several of the synthetic routes discussed above. For instance, in the conjugate addition of cyanide to chalcones, various catalysts have been employed to facilitate the reaction under milder conditions and with greater control. These can include both metal-based catalysts and organocatalysts. The Stetter reaction, a catalytic 1,4-addition of an aldehyde to an α,β-unsaturated compound, provides another avenue for the synthesis of related 4-oxobutanenitrile structures, often utilizing N-heterocyclic carbene (NHC) catalysts. mdpi.com The development of catalytic methods for the direct hydroacylation of acrylonitrile with 4-methoxybenzaldehyde also represents a promising, atom-economical approach to the target molecule.

| Reaction Type | Catalyst Type | Example Catalyst | Advantages |

| Conjugate Cyanation | Organocatalyst | N-heterocyclic carbene (NHC) | Metal-free, mild conditions |

| Stetter Reaction | NHC Catalyst | Thiazolium salts | C-C bond formation |

| Hydroacylation | Transition Metal | Rhodium or Ruthenium complexes | High atom economy |

Copper-Catalyzed Nitrogen-Migration Cyanation Leading to 4-Oxobutanenitriles

A novel and efficient method for the synthesis of 4-oxobutanenitriles has been developed through a copper-catalyzed aerobic nitrogen-migration cyanation and oxygenation of γ,δ-unsaturated ketoximes. This reaction proceeds at room temperature and involves the cleavage of the C=C bond. The process is significant as it provides a facile route to 4-oxobutanenitriles, a class of compounds with significant synthetic utility.

The reaction mechanism is believed to be initiated by radicals generated from the oxime, along with the formation of a superoxide (B77818) radical. This leads to a C=C bond cleavage and a ring-opening process, which ultimately assembles the 4-oxobutanenitrile structure. A key feature of this transformation is the 1,4-nitrogen-migration that occurs through an intermolecular pathway.

The reaction conditions for this copper-catalyzed transformation are generally mild, involving a copper catalyst, and are carried out under an oxygen atmosphere (or in the presence of air). The specific choice of copper salt and reaction solvent can influence the efficiency of the reaction.

Below is a table summarizing the results for the copper-catalyzed synthesis of various 4-oxobutanenitrile analogues from their corresponding γ,δ-unsaturated ketoximes.

| Entry | Starting Ketoxime | Product | Yield (%) |

| 1 | 1,3-diphenylpent-4-en-1-one oxime | 3-phenyl-4-oxo-4-phenylbutanenitrile | 85 |

| 2 | 3-(4-chlorophenyl)-1-phenylpent-4-en-1-one oxime | 3-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile | 78 |

| 3 | 1-(4-methoxyphenyl)-3-phenylpent-4-en-1-one oxime | 4-(4-methoxyphenyl)-4-oxo-3-phenylbutanenitrile | 82 |

| 4 | 1-(4-nitrophenyl)-3-phenylpent-4-en-1-one oxime | 4-(4-nitrophenyl)-4-oxo-3-phenylbutanenitrile | 75 |

| 5 | 1-phenyl-3-(p-tolyl)pent-4-en-1-one oxime | 4-oxo-4-phenyl-3-(p-tolyl)butanenitrile | 88 |

| 6 | 3-cyclohexyl-1-phenylpent-4-en-1-one oxime | 3-cyclohexyl-4-oxo-4-phenylbutanenitrile | 65 |

This data is representative of typical yields reported for this type of reaction and is for illustrative purposes.

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical intermediates, including analogues of this compound, which fall under the broader class of β-ketonitriles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the key strategies in the green synthesis of β-ketonitriles is the replacement of hazardous reagents with more environmentally benign alternatives. For instance, the classical acylation of acetonitrile anions with esters to form β-ketonitriles often employs strong and hazardous bases like sodium amide. A greener approach utilizes inexpensive and less hazardous potassium tert-butoxide (KOt-Bu) in ethereal solvents. nih.gov This method not only avoids the risks associated with sodium amide but also proceeds under milder conditions. nih.gov

Energy efficiency is another cornerstone of green chemistry, and techniques such as microwave irradiation and ultrasound assistance have been explored for the synthesis of β-ketonitriles and related compounds. utsa.edunih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. jchps.comnih.gov Similarly, ultrasound-assisted synthesis, a technique known as sonochemistry, can accelerate reactions through acoustic cavitation, providing an energy-efficient alternative to conventional heating. mdpi.comorientjchem.org

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green synthesis. rsc.org By eliminating the need for volatile organic solvents, these methods reduce waste and the environmental pollution associated with their use. Domino or cascade reactions, where multiple bond-forming events occur in a single step without isolating intermediates, also contribute to the greenness of a synthesis by reducing the number of reaction steps and purification procedures. rsc.org

The table below provides a comparative overview of different green chemistry approaches that can be applied to the synthesis of β-ketonitriles, the structural class to which this compound belongs.

| Green Chemistry Approach | Key Principle(s) | Advantages |

| Use of Greener Reagents (e.g., KOt-Bu) | Prevention of waste, Use of less hazardous chemical syntheses | Avoids highly reactive and hazardous reagents, often uses cheaper and more readily available materials. nih.gov |

| Microwave-Assisted Synthesis | Energy efficiency, Reduction of derivatives | Drastically reduced reaction times, improved yields, often cleaner reactions with fewer byproducts. utsa.edunih.gov |

| Ultrasound-Assisted Synthesis | Energy efficiency, Catalysis | Accelerated reaction rates, can be performed at lower temperatures than conventional heating, improved yields. nih.govmdpi.com |

| Solvent-Free Synthesis | Prevention of waste, Safer solvents and auxiliaries | Eliminates the need for volatile organic solvents, reduces waste and environmental impact, simplifies work-up procedures. rsc.org |

These green methodologies offer significant advantages over traditional synthetic routes and are being actively researched to develop more sustainable pathways for the production of important chemical compounds like this compound and its analogues.

Advanced Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenyl 4 Oxobutanenitrile

Fundamental Reactivity Pathways

The unique structural arrangement of a ketone and a nitrile group separated by a methylene (B1212753) unit allows for a diverse range of chemical transformations. The acidic nature of the α-protons and the electrophilic character of both the carbonyl carbon and the nitrile carbon are key to its reactivity.

The carbon-nitrogen triple bond of the nitrile group in 4-(4-methoxyphenyl)-4-oxobutanenitrile is electrophilic and susceptible to attack by nucleophiles. These nucleophilic addition reactions are fundamental to the synthetic utility of β-ketonitriles, serving as a gateway to a variety of functional groups and heterocyclic systems. ucalgary.calibretexts.orgmasterorganicchemistry.com The reaction mechanism depends on the strength of the nucleophile. ucalgary.ca

Strong, anionic nucleophiles can add directly to the nitrile carbon, forming an intermediate imine anion which is then typically protonated during workup. ucalgary.ca Weaker, neutral nucleophiles generally require the presence of an acid catalyst to activate the nitrile group. Protonation of the nitrogen atom increases the electrophilicity of the carbon, facilitating the nucleophilic attack. ucalgary.ca

β-Ketonitriles are highly versatile intermediates for the synthesis of various heteroaromatic compounds. nih.gov For instance, condensation reactions of β-ketonitriles with other reagents are commonly used to construct pyridine (B92270), pyrimidine (B1678525), and pyrazole (B372694) rings. rsc.org One classic example is the Hantzsch pyridine synthesis, which can involve the condensation of a β-ketonitrile with an aldehyde and another β-dicarbonyl compound. rsc.org In a similar vein, nitrile-containing compounds can react with cysteine residues in proteins to form covalent thioimidate adducts, a reaction of interest in the development of covalent inhibitors. nih.gov

| Nucleophile | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Amines/Ammonia | Condensation/Cyclization | Pyrimidines, Pyridines | rsc.org |

| Hydrazines | Condensation/Cyclization | Pyrazoles | rsc.org |

| Grignard Reagents (RMgX) | Addition | Ketones (after hydrolysis) | ucalgary.cayoutube.com |

| Organolithium Reagents (RLi) | Addition | Ketones (after hydrolysis) | ucalgary.ca |

| Water (H₂O) | Hydrolysis (acid/base catalyzed) | Carboxylic Acids, Amides | ucalgary.ca |

| Alcohols (ROH) | Pinner Reaction (acid catalyzed) | Iminoesters, Esters | ucalgary.ca |

| Thiols (RSH) | Addition | Thioimidates | nih.gov |

Radical-Mediated Transformations

Recent advancements in photoredox and transition-metal catalysis have highlighted the importance of radical-mediated reactions in organic synthesis. These methods provide mild and efficient pathways for generating reactive intermediates like acyl radicals, which can participate in a variety of bond-forming reactions. nih.gov

Acyl radicals are valuable nucleophilic intermediates in synthesis. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions from a range of precursors, including aldehydes, carboxylic acids, anhydrides, and thioesters. nih.govrsc.org A common strategy involves the activation of carboxylic acid derivatives, such as acyl chlorides or anhydrides, using a nucleophilic organic catalyst. rsc.orgnih.gov Upon photoexcitation, often with low-energy blue LEDs, the catalyst facilitates the formation of a radical species which can then be intercepted by electron-poor olefins in Giese-type addition reactions. rsc.orgnih.govresearchgate.net

While direct photochemical generation of acyl radicals from β-ketonitriles is less commonly documented, the principles are applicable. The ketone functionality could potentially be converted to a suitable precursor in situ. For example, carboxylic acids can be transformed into acyl chlorides or anhydrides and then subjected to photochemical conditions to generate the corresponding acyl radicals. beilstein-journals.orgresearchgate.net This approach avoids the harsh conditions associated with traditional radical generation methods, such as high temperatures or the use of toxic tin reagents. nih.gov

An alternative, environmentally benign method for generating acyl radicals involves the use of earth-abundant iron(III) chloride under photochemical conditions. uni-regensburg.deacs.org This process leverages a Ligand-to-Metal Charge Transfer (LMCT) event. uni-regensburg.de Upon irradiation with UV light, an electron is excited from a ligand orbital (e.g., from an aldehyde precursor) to a d-orbital of the iron center. This excitation induces homolysis of a C-H bond, typically from an aldehyde, via a Hydrogen Atom Abstraction (HAT) mechanism, generating the desired acyl radical. uni-regensburg.deacs.org

This dual photocatalytic system, sometimes in synergy with an organic photosensitizer like 9,10-diphenylanthracene (B110198) (DPA), provides an efficient and economical route for the hydroacylation of electron-deficient alkenes. acs.org The versatility of this method allows for broad functional group compatibility and can be applied to produce valuable molecules from readily available starting materials. acs.org

| Precursor | Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Aldehydes | Hydrogen Atom Transfer (HAT) | Photoredox catalyst (e.g., Eosin Y), visible light | nih.gov |

| Aldehydes | Iron(III)-Catalyzed HAT | FeCl₃, UV light, optional sensitizer | acs.org |

| α-Ketoacids | Oxidative Decarboxylation | Photoredox catalyst, visible light | nih.gov |

| Carboxylic Acids / Anhydrides | Reductive Activation | Photoredox catalyst, activating agent (e.g., PPh₃) | beilstein-journals.org |

| Acyl Chlorides | Nucleophilic Catalyst Activation | Organic catalyst, blue LEDs | nih.gov |

| Thioesters | Photoredox-Catalyzed Activation | Photoredox catalyst, visible light | rsc.org |

Confirming the presence of transient radical intermediates is crucial for understanding reaction mechanisms. Radical trapping experiments are a common technique used for this purpose. These experiments involve introducing a "radical trap," a molecule that readily reacts with the suspected radical intermediate to form a stable, characterizable adduct.

A widely used radical trap is 1,1-diphenylethylene (B42955) (DPE). researchgate.net If a radical species is generated during the reaction, it can add to the double bond of DPE, forming a new, more stable radical that can be detected or can react further to form a product that provides evidence of the initial radical's existence. researchgate.net The identification of this trapped product, often via mass spectrometry or NMR spectroscopy, serves as strong evidence for a radical-mediated pathway. This method is instrumental in distinguishing between ionic and radical mechanisms.

Intramolecular Cyclization Reactions and Cyclization Pathways

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of diverse and synthetically valuable heterocyclic scaffolds. These reactions often proceed through the formation of one or more new bonds, driven by the reactivity of the nitrile, the enolizable ketone, and the active methylene group.

One significant pathway involves the intramolecular nucleophilic attack of a suitably positioned group onto the nitrile. For example, derivatives such as 4-(2-aminophenyl)-4-oxobutanenitriles undergo base-assisted intramolecular cyclization, where the aniline (B41778) nitrogen attacks the nitrile carbon. This is followed by tautomerization and oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles, which are important structural motifs. nih.gov

Another powerful strategy involves radical cyclization. Photochemically generated nitrenes from related azido-ketones can undergo intramolecular reductive cyclization. nsf.gov For instance, irradiation of p-methoxyazidobutyrophenone generates a triplet alkylnitrene intermediate. In the presence of a hydrogen atom source, this nitrene can abstract a hydrogen atom to form an amine radical, which then cyclizes to form a pyrroline (B1223166) ring system after dehydration. nsf.gov

Furthermore, β-ketonitriles are widely used in multicomponent reactions that culminate in a cyclization step. These can include:

Michael Addition-Cyclization: An organocatalytic Michael addition of the β-ketonitrile to an acceptor, followed by an intramolecular cyclization, can lead to complex structures like chiral 3,4-dihydrocoumarins. rsc.org

Condensation-Michael Addition-O-Cyclization: A tandem strategy involving the reaction of an aroyl acetonitrile (B52724), an aromatic aldehyde, and an imidazolium (B1220033) salt can produce highly substituted dihydrofurans. rsc.org

Decarboxylative Cyclization: The reaction of β-ketonitriles with isatoic anhydrides can afford 3-cyano-4-quinolone derivatives under microwave conditions. rsc.org

These varied cyclization pathways underscore the utility of this compound and related β-ketonitriles as building blocks in heterocyclic chemistry. rsc.orgacs.org

Oxidative Cyclization of Anilino-Substituted 4-Oxobutanenitriles

The oxidative cyclization of anilino-substituted 4-oxobutanenitriles represents a proficient method for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, which are valuable heterocyclic motifs in medicinal chemistry. Research has demonstrated a facile and highly efficient protocol for this transformation using 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles as precursors. This reaction proceeds through a base-assisted intramolecular cyclization, accompanied by oxidation of the aniline moiety. nih.gov

The choice of oxidant is crucial for the success of this transformation. While strong oxidants like potassium permanganate (B83412) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) lead to the decomposition of the starting material, dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective oxidant for this cyclization. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH). nih.gov

This synthetic strategy has been shown to be effective for primary aniline derivatives. For instance, the oxidative cyclization of 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile can be employed to produce (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile. However, when the starting material contains a secondary aniline group, the reaction pathway is altered, leading to side reactions that include the cleavage of the cyano group. nih.gov To circumvent this limitation, an alternative approach involves the in situ alkylation of the indoline (B122111) products formed from the primary aniline precursors. nih.gov

The scope of this one-pot oxidative cyclization can be expanded by combining it with subsequent reactions. For example, after the initial cyclization, the addition of hydrazine (B178648) hydrate (B1144303) to the reaction mixture can lead to the formation of pyridazino[4,3-b]indoles, which are known for their antimycobacterial activities. nih.gov

The following table summarizes the key aspects of the oxidative cyclization of anilino-substituted 4-oxobutanenitriles.

| Feature | Description |

| Reaction Type | Oxidative Cyclization |

| Precursors | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles |

| Products | 2-(3-Oxoindolin-2-ylidene)acetonitriles |

| Key Reagents | Base (e.g., KOH), Oxidant (DMSO) |

| Scope | Effective for primary aniline derivatives |

| Limitations | Side reactions observed with secondary aniline derivatives |

Mechanistic Rationales for Indoline Formation from Oxobutanenitrile Precursors

The formation of indolines from anilino-substituted 4-oxobutanenitrile (B1583811) precursors is understood to proceed through a multi-step mechanism involving nucleophilic attack and subsequent oxidation. The process is initiated by a base-assisted intramolecular cyclization. nih.gov

The proposed mechanism for the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles begins with the deprotonation of the active methylene group (α to the cyano group) of the 4-(2-aminophenyl)-4-oxobutanenitrile by a base. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a cyclic intermediate. nih.gov

Following the initial cyclization, the aniline moiety is oxidized. In the presence of DMSO as the oxidant, a subsequent nucleophilic 5-exo-trig cyclization occurs, which results in the formation of an indoline-3-one intermediate. This intermediate is then deprotonated at the α-carbon to the cyano group. The resulting cyclic enolate can then react with DMSO. The final steps involve the elimination of dimethyl sulfide (B99878) and water to yield the conjugated 2-(3-oxoindolin-2-ylidene)acetonitrile product. nih.gov

The difference in reactivity between primary and secondary anilino precursors can be rationalized by considering the stability of the intermediates and the potential for side reactions. In the case of secondary anilines, the presence of an N-substituent appears to favor a competing reaction pathway that involves the cleavage of the cyano group. nih.gov

A mechanistic rationale for the formation of side products when using N-substituted precursors has also been proposed. This involves the formation of an N-substituted indoline intermediate which can then undergo further reactions leading to the cleavage of the cyano group and the formation of 2-acylindoles. nih.gov

The key steps in the proposed mechanism for the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles are outlined in the table below.

| Step | Description |

| 1 | Base-assisted deprotonation of the active methylene group. |

| 2 | Intramolecular nucleophilic attack of the enolate on the carbonyl carbon. |

| 3 | Nucleophilic 5-exo-trig cyclization involving the ortho-amino group to form an indoline-3-one intermediate. |

| 4 | Deprotonation at the α-CH bond adjacent to the cyano group. |

| 5 | Reaction of the cyclic enolate with DMSO. |

| 6 | Elimination of dimethyl sulfide and water to yield the final product. |

Kinetic Studies and Hammett Analysis for Reaction Rate Determination

Detailed kinetic studies and Hammett analysis specifically for the reaction rate determination of the oxidative cyclization of this compound and its anilino-substituted derivatives are not extensively reported in the currently available scientific literature.

Structural Elucidation and Conformational Analysis of 4 4 Methoxyphenyl 4 Oxobutanenitrile and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis of Oxobutanenitrile Derivatives

While spectroscopic techniques provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. mdpi.com Studies on derivatives of oxobutanenitrile reveal important details about their conformation and intermolecular interactions.

X-ray diffraction studies on derivatives such as 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile show that the pendant 4-methoxyphenyl (B3050149) ring can adopt various orientations relative to the rest of the molecule. researchgate.net The dihedral angle, which describes the rotation around a chemical bond, between the phenyl ring and adjacent parts of the molecule is a key conformational parameter. eurjchem.comnih.gov In some crystal structures, the molecule may adopt a more planar conformation, while in others, significant twisting can occur to minimize steric hindrance. researchgate.netacs.org For instance, the dihedral angle between the methoxyphenyl ring and the central ring system in one derivative was found to be 86.08 (6)°. researchgate.net

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. ias.ac.in In oxobutanenitrile derivatives, several types of these interactions are observed. Weak hydrogen bonds, such as C-H…O and C-H…N, play a significant role in stabilizing the crystal packing. researchgate.netscispace.com In these interactions, a hydrogen atom bonded to a carbon atom interacts with an electronegative oxygen or nitrogen atom of a neighboring molecule.

Studies on Tautomeric Equilibria and Isomeric Forms of β-Ketonitriles

β-Ketonitriles, including 4-(4-methoxyphenyl)-4-oxobutanenitrile and its structural analogs, are versatile chemical intermediates whose reactivity is intrinsically linked to their structure and the tautomeric forms they can adopt. researchgate.net Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orgmasterorganicchemistry.com For β-ketonitriles, the primary equilibrium of interest is the keto-enol tautomerism, although a third form, the ketenimine, is also theoretically possible.

The equilibrium between these forms can be represented as follows:

Figure 1: Tautomeric equilibria in β-ketonitriles, showing the Keto, Enol, and Ketenimine forms.

Figure 1: Tautomeric equilibria in β-ketonitriles, showing the Keto, Enol, and Ketenimine forms.Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these equilibria because the interconversion is often slow enough on the NMR timescale to allow for the detection of individual tautomeric forms. researchgate.netencyclopedia.pub

Research Findings from NMR Spectroscopy

Studies on various β-ketonitriles, such as benzoylacetonitrile (B15868) (a close analog of this compound), reveal that the tautomeric equilibrium is significantly influenced by the surrounding solvent. researchgate.net In practice, the ketenimine form is generally not observed in ¹H and ¹³C NMR spectra, indicating that the keto-enol equilibrium is the predominant one. researchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the nitrile group, forming a six-membered ring-like structure known as a chelate ring. core.ac.uk

The percentage of the enol tautomer in different solvents provides insight into the interaction between the solute and the solvent. The equilibrium constant, Keq = [Enol]/[Keto], quantifies the relative amounts of each tautomer at equilibrium. core.ac.uk

Solvent Effects on Tautomeric Equilibrium

The choice of solvent has a profound effect on the position of the tautomeric equilibrium. This is primarily due to differences in how the solvent interacts with the more polar keto form versus the less polar, chelated enol form. missouri.edusrce.hr In non-polar solvents, the enol form is favored because the stabilizing effect of the intramolecular hydrogen bond is maximized. In contrast, polar aprotic solvents can disrupt this internal hydrogen bond by forming their own intermolecular hydrogen bonds with the enol's hydroxyl group, thereby shifting the equilibrium toward the more polar keto form. researchgate.netresearchgate.net

A study on benzoylacetonitrile and its derivatives using ¹H NMR spectroscopy in various deuterated solvents quantified this effect, as detailed in the table below. researchgate.net

| Compound (R-CO-CH₂-CN) | Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) |

|---|---|---|---|---|

| Benzoylacetonitrile (R = Phenyl) | CDCl₃ | 15 | 85 | 5.67 |

| Benzoylacetonitrile (R = Phenyl) | Acetone-d₆ | 40 | 60 | 1.50 |

| Benzoylacetonitrile (R = Phenyl) | DMSO-d₆ | 62 | 38 | 0.61 |

| 4-Chlorobenzoylacetonitrile (B15066) (R = 4-Chlorophenyl) | CDCl₃ | 12 | 88 | 7.33 |

| 4-Chlorobenzoylacetonitrile (R = 4-Chlorophenyl) | Acetone-d₆ | 30 | 70 | 2.33 |

| 4-Chlorobenzoylacetonitrile (R = 4-Chlorophenyl) | DMSO-d₆ | 55 | 45 | 0.82 |

Data derived from a study on β-ketonitriles, providing a model for the behavior of this compound. researchgate.net

As the data illustrates, the percentage of the enol form is highest in the non-polar solvent chloroform (B151607) (CDCl₃) and decreases significantly with increasing solvent polarity from acetone (B3395972) to dimethyl sulfoxide (B87167) (DMSO). researchgate.net This trend confirms that polar solvents stabilize the more polar keto tautomer, shifting the equilibrium in its favor. srce.hr The electron-withdrawing nature of the chloro substituent in 4-chlorobenzoylacetonitrile slightly increases the acidity of the α-hydrogens, favoring enolization to a greater extent across all solvents compared to the unsubstituted benzoylacetonitrile. researchgate.netresearchgate.net It is expected that the electron-donating methoxy (B1213986) group in this compound would have the opposite effect, slightly favoring the keto form compared to benzoylacetonitrile.

Structural Parameters from Theoretical Calculations

Theoretical calculations using methods like Density Functional Theory (DFT) complement experimental NMR data by providing insights into the geometries of the different tautomers. researchgate.net Calculated bond lengths and angles can confirm the structural features inferred from spectra, such as the intramolecular hydrogen bond in the enol form.

The table below presents selected calculated geometrical parameters for the keto and enol forms of benzoylacetonitrile, which serves as a structural model for related aryl β-ketonitriles. researchgate.net

| Parameter | Bond/Angle | Keto Tautomer | Enol Tautomer |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.216 | - |

| Bond Length (Å) | C-O(H) | - | 1.341 |

| Bond Length (Å) | C=C | - | 1.371 |

| Bond Length (Å) | C-C(N) | 1.465 | 1.411 |

| Bond Length (Å) | C≡N | 1.159 | 1.164 |

| Bond Length (Å) | O-H···N | - | 1.832 |

Calculated parameters for benzoylacetonitrile in the gas phase. researchgate.net

The data shows a clear difference between the two forms. In the enol tautomer, the C=O double bond is replaced by a C-O single bond, and a C=C double bond is formed. The calculated distance of 1.832 Å between the hydroxyl hydrogen and the nitrile nitrogen is indicative of a strong intramolecular hydrogen bond. researchgate.net This stabilization is a key factor driving the formation of the enol tautomer, especially in less polar environments. core.ac.uk

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the electronic properties of molecular systems. By calculating the electron density, DFT can elucidate the electronic structure, reactivity, and spectral properties of compounds such as 4-(4-Methoxyphenyl)-4-oxobutanenitrile.

Theoretical studies on related aromatic nitriles, such as 4-methoxybenzonitrile (B7767037), have utilized DFT methods like B3LYP with a 6-31G(d,p) basis set to analyze geometries, electronic structures, and spectral characteristics. semanticscholar.org Such calculations reveal crucial information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the presence of the methoxy (B1213986) group (an electron-donating group) and the nitrile and keto groups (electron-withdrawing groups) significantly influences the electron distribution across the molecule. DFT calculations can map this distribution, often visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. ekb.eg These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), chemical potential (µ), and global electrophilicity (ω). nih.gov By analyzing these parameters for this compound, a deeper understanding of its reactivity profile can be achieved.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Definition | Significance |

| Chemical Potential (µ) | µ ≈ -(IE + EA)/2 | Measures the escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | η ≈ (IE - EA)/2 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity (ω) | ω = µ²/2η | Measures the propensity of a species to accept electrons. |

IE: Ionization Energy, EA: Electron Affinity. Data is illustrative and based on general principles of DFT calculations on similar organic molecules.

Quantum Chemical Characterization of Tautomers and Conformers in β-Ketonitriles

β-Ketonitriles, including this compound, can exist in different tautomeric forms. The most common equilibrium is between the nitrile-keto and nitrile-enol forms, with the possibility of a less common ketenimine tautomer. Quantum chemical calculations are instrumental in characterizing the structures, stabilities, and energetic differences between these tautomers. researchgate.netmdpi.com

Theoretical studies have investigated the tautomeric equilibria in various β-ketonitriles using methods such as DFT with the B3LYP functional. These calculations consistently show that the relative stability of the tautomers is influenced by both intramolecular factors, such as hydrogen bonding, and external factors like solvent polarity. researchgate.net

In the gas phase, the nitrile-keto form of β-ketonitriles is often found to be the most stable tautomer. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the nitrile group. The ketenimine form is generally the least stable. The relative energies of these tautomers can be calculated with high precision, providing insight into the equilibrium distribution of the different forms. mdpi.com

Solvent effects play a crucial role in tautomeric equilibria. Polar solvents can stabilize the more polar tautomer, potentially shifting the equilibrium. The Polarized Continuum Model (PCM) is often employed in DFT calculations to account for the influence of the solvent. researchgate.net

Table 2: Illustrative Relative Energies of β-Ketonitrile Tautomers in the Gas Phase

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Nitrile-Keto | R-CO-CH₂-CN | 0.00 (Reference) |

| Nitrile-Enol (Z) | R-C(OH)=CH-CN | 1.5 - 3.0 |

| Nitrile-Enol (E) | R-C(OH)=CH-CN | 2.5 - 5.0 |

| Ketenimine | R-CO-CH=C=NH | > 10.0 |

Values are representative and based on theoretical studies of various β-ketonitriles. The exact values for this compound would require specific calculations.

Reaction Pathway Analysis and Transition State Modeling using Computational Methods

Understanding the mechanism of chemical reactions involving this compound requires the identification of reaction pathways and the characterization of transition states. Computational methods allow for the mapping of the potential energy surface of a reaction, locating the minimum energy pathways that connect reactants to products.

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.org A key aspect of reaction pathway analysis is the location of the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction. Computational techniques, often within the framework of DFT, can be used to optimize the geometry of the transition state and calculate its energy. mit.edu

Recent advancements in computational chemistry, including the use of machine learning, are making the prediction of transition state structures faster and more accurate, which can accelerate the design of new chemical reactions and catalysts. mit.edu

Computational Modeling of Molecular Interactions

The biological activity of a molecule is often predicated on its ability to interact with a specific biological target, such as a protein or enzyme. Computational modeling of these interactions can provide insights into the binding mode and affinity of a ligand, guiding the development of new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition.

For substituted 4-oxobutanenitrile (B1583811) analogues, molecular docking studies can be performed to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors. mdpi.com The process involves preparing the three-dimensional structures of both the ligand and the receptor. The ligand is then placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. ijper.org

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. For example, a molecular docking study of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives identified key interactions with the active sites of the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor. mdpi.com Such insights are crucial for the rational design and optimization of new bioactive molecules based on the 4-oxobutanenitrile scaffold.

Table 3: Common Molecular Interactions Investigated in Docking Studies

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Synthesis and Structural Features of Derivatives and Analogues of 4 4 Methoxyphenyl 4 Oxobutanenitrile

α-Substituted 4-Oxobutanenitrile (B1583811) Derivatives

Alkyl-Substituted Analogues (e.g., 4-(4-methoxyphenyl)-3-methyl-4-oxobutanenitrile, 4-(4-methoxyphenyl)-2-methyl-4-oxobutanenitrile)

The introduction of alkyl groups at the α-position to the nitrile function in 4-(4-methoxyphenyl)-4-oxobutanenitrile can significantly influence the molecule's reactivity and conformational properties. The synthesis of these analogues, such as 4-(4-methoxyphenyl)-3-methyl-4-oxobutanenitrile and 4-(4-methoxyphenyl)-2-methyl-4-oxobutanenitrile, can be achieved through various synthetic routes.

One common approach involves the Michael addition of a nucleophile to an α,β-unsaturated ketone precursor. For instance, the reaction of a substituted chalcone (B49325) with a cyanide source can yield the desired α-alkylated product. The specific placement of the methyl group, either at the 2- or 3-position, is dictated by the choice of the starting materials and reaction conditions.

The structural features of these alkyl-substituted analogues are characterized by the presence of an additional stereocenter, which can lead to the formation of diastereomers. The conformational flexibility of the butanenitrile chain is also affected by the steric bulk of the alkyl substituent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for elucidating the precise stereochemistry and conformational preferences of these molecules.

Phenyl and Substituted Phenyl Analogues (e.g., 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile, 2-(4-Ethylphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile)

Analogues bearing phenyl or substituted phenyl groups at the α-position represent a significant class of 4-oxobutanenitrile derivatives. These compounds, including 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile and 2-(4-Ethylphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile, are often synthesized via the reaction of an appropriate chalcone with a cyanide-containing reagent. For example, 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one can be reacted with acetone (B3395972) cyanohydrin in the presence of a base to yield 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. nih.gov

The structural analysis of these diaryl derivatives reveals interesting conformational properties. In the solid state, the two terminal benzene (B151609) rings are often twisted with respect to each other. For instance, in the crystal structure of 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile, the dihedral angle between the two benzene rings is reported to be 63.30 (6)°. nih.gov This twisted conformation is a result of steric hindrance between the bulky aryl groups. The crystal packing of these molecules is often stabilized by intermolecular interactions such as C—H⋯O and C—H⋯N hydrogen bonds, which can lead to the formation of supramolecular structures. nih.gov

The introduction of substituents on the phenyl ring, as in 2-(4-Ethylphenyl)-4-(4-methoxyphenyl)-4-oxobutanenitrile, can further influence the electronic and steric properties of the molecule. The synthesis of such compounds typically follows a similar strategy, starting from a correspondingly substituted chalcone, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. uomphysics.net

Phosphonate-Containing Analogues (e.g., Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate)

The incorporation of a phosphonate (B1237965) group at the α-position of the 4-oxobutanenitrile scaffold introduces a functionality with unique chemical and potential biological properties. A key example is Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate. The synthesis of such analogues can be achieved through a Stetter-type reaction. mdpi.com This involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde (B44291), with a phosphorylated Michael acceptor in the presence of a thiazolium salt catalyst and a base like triethylamine. mdpi.com

The structures of these phosphonate-containing analogues have been confirmed using various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and ³¹P-NMR. mdpi.com For instance, the IR spectrum of Diethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate shows characteristic absorption bands for the nitrile (νCN ≈ 2251 cm⁻¹), carbonyl (νC=O ≈ 1678 cm⁻¹), and phosphonate (νP=O ≈ 1263 cm⁻¹) groups. mdpi.com The ³¹P-NMR spectrum provides a characteristic signal for the phosphorus atom, for example, at δ = 30.31 ppm for the diethyl phosphonate derivative. mdpi.com

Table 1: Spectroscopic Data for Selected Phosphonate-Containing Analogues

| Compound Name | IR (cm⁻¹) | ³¹P-NMR (δ, ppm) |

| Diethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate mdpi.com | νCN: 2251, νC=O: 1678, νP=O: 1263 | 30.31 |

| Methyl phenyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate mdpi.com | νCN: 2247, νC=O: 1682, νP=O: 1247 | 41.52 |

2,4-Diaryl-4-oxobutanenitrile Scaffolds and Their Reactivity

2,4-Diaryl-4-oxobutanenitriles are an important class of difunctional intermediates used in the synthesis of various biologically active heterocyclic compounds, such as pyridazine (B1198779) derivatives. nih.gov The reactivity of this scaffold is largely dictated by the presence of the ketone and nitrile functional groups. These groups can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The synthesis of 2,4-diaryl-4-oxobutanenitrile scaffolds is often achieved through the conjugate addition of a cyanide source to a chalcone derivative. This reaction provides a straightforward route to these versatile intermediates. The reactivity of the scaffold can be modulated by the nature of the substituents on the aryl rings. For example, the presence of electron-donating or electron-withdrawing groups can influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

These scaffolds have been utilized in the synthesis of various heterocyclic systems. For example, they can undergo cyclization reactions with hydrazine (B178648) derivatives to form pyridazines. The reactivity of the nitrile group also allows for its conversion into other functional groups, such as amides or carboxylic acids, further expanding the synthetic utility of this scaffold.

Heterocyclic Derivatives Derived from 4-Oxobutanenitrile Precursors

The 4-oxobutanenitrile core is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The ketone and nitrile functionalities provide reactive sites for cyclization reactions, leading to the formation of various ring systems. For instance, 3-oxobutanenitrile (B1585553) and its derivatives are key building blocks for the synthesis of pyrazoles, pyrimidines, and benzothiazoles.

The reaction of 4-oxobutanenitrile precursors with binucleophilic reagents is a common strategy for heterocycle synthesis. For example, reaction with hydrazine or its derivatives can lead to the formation of pyridazines or pyrazoles. Similarly, condensation with amidines or guanidines can yield pyrimidine (B1678525) derivatives.

Furthermore, intramolecular cyclization reactions of appropriately substituted 4-oxobutanenitrile derivatives can also lead to the formation of heterocyclic systems. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo base-assisted oxidative cyclization to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This transformation highlights the utility of the 4-oxobutanenitrile scaffold in accessing complex, fused heterocyclic structures. The versatility of these precursors makes them important intermediates in medicinal chemistry and materials science. nih.gov

Applications and Utility of 4 4 Methoxyphenyl 4 Oxobutanenitrile in Advanced Organic Synthesis

Role as a Chemical Building Block and Synthon

4-(4-Methoxyphenyl)-4-oxobutanenitrile serves as a highly effective chemical building block, or synthon, for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites within its structure allows for a range of chemical transformations, making it a valuable starting material for constructing diverse molecular scaffolds.

The general class of 2,4-diaryl-4-oxo-butanenitriles, to which this compound belongs, are recognized as important difunctional intermediates. nih.gov They are particularly useful in the synthesis of biologically active heterocycles, such as pyridazine (B1198779) derivatives. nih.gov The core structure of 4-oxobutanenitrile (B1583811) provides the necessary carbon and nitrogen framework for the construction of these six-membered rings, which are prevalent in many pharmaceutical agents. The synthesis of pyridazines often involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. chemtube3d.com The ketone and the nitrile group in this compound can be chemically manipulated to act as precursors to a 1,4-dicarbonyl system, thus enabling its use in the formation of the pyridazine ring.

The versatility of this compound as a synthon is further demonstrated by its potential application in the synthesis of various other heterocyclic systems. The activated methylene (B1212753) group, situated between the ketone and nitrile functionalities, is susceptible to a variety of condensation reactions, which can be exploited to build complex ring systems.

Table 1: Heterocyclic Systems Derived from 4-Oxobutanenitrile Core

| Heterocyclic System | Key Reaction Type | Role of this compound |

| Pyridazines | Cyclocondensation | Precursor to 1,4-dicarbonyl equivalent |

| Indoles | Cyclization | Provides the core scaffold for ring formation |

| Pyrroles | Condensation/Cyclization | Serves as a four-carbon building block |

| Pyridines | Cyclocondensation | Contributes to the carbon backbone of the ring |

Integration into Complex Molecule Synthesis

The utility of this compound extends beyond the synthesis of simple heterocycles to its integration into the construction of more complex and biologically relevant molecules. A notable example is its application in the synthesis of substituted indoles, a core structural motif in many natural products and pharmaceuticals.

Research has demonstrated the use of a closely related derivative, 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile, in oxidative cyclization reactions to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. In these syntheses, the 4-oxobutanenitrile backbone provides the essential framework that undergoes an intramolecular cyclization to form the indole (B1671886) ring system. This method highlights the strategic importance of the this compound scaffold in assembling complex polycyclic structures. The methoxyphenyl group in these molecules can also play a crucial role in modulating the electronic properties and reactivity of the molecule, as well as influencing the biological activity of the final product.

The synthesis of such complex molecules often involves a series of carefully planned steps, where each functional group of the starting material is strategically utilized. The ketone and nitrile groups of this compound can be selectively transformed or used to direct the formation of new bonds, allowing for the controlled assembly of intricate molecular architectures.

Utilization in Catalytic Transformations and Methodological Advancements

While direct examples of this compound being a central component in the development of new catalytic transformations are not extensively documented, its synthesis and the synthesis of its derivatives have been the subject of methodological advancements. For instance, the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives has been achieved through a reaction of aromatic aldehydes with phosphorylated Michael acceptors, a process that can be catalyzed by a thiazolium salt precatalyst. mdpi.com This approach represents a methodological advancement in the efficient construction of functionalized 4-oxobutanenitrile scaffolds.

The development of novel synthetic routes to this compound and its analogues contributes to the broader field of organic synthesis by providing access to a wider range of building blocks for drug discovery and materials science. The principles demonstrated in the synthesis of these compounds, such as the use of specific catalysts to control reactivity and selectivity, are transferable to other synthetic challenges.

Furthermore, the reactivity of the 4-oxobutanenitrile core can be harnessed in the development of new synthetic methods. For example, its participation in multicomponent reactions could lead to the rapid and efficient generation of molecular complexity from simple starting materials. While specific research focusing on this compound in this context is emerging, the potential for its use in advancing synthetic methodologies remains a promising area for future investigation.

Current Research Trends and Future Perspectives for 4 4 Methoxyphenyl 4 Oxobutanenitrile

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 4-(4-Methoxyphenyl)-4-oxobutanenitrile and its derivatives is an active area of research, with a focus on improving efficiency, yield, and accessibility. Traditional methods for the synthesis of related γ-ketonitriles often involve multi-step procedures. However, recent efforts have been directed towards more streamlined and effective approaches.

One notable advancement is the development of a one-pot synthesis for derivatives of 4-oxobutanenitrile (B1583811). For instance, a simple and efficient approach has been described for the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. This method involves the reaction of aromatic aldehydes with phosphorylated Michael acceptors, catalyzed by a thiazolium salt in the presence of a base. mdpi.com While this specific example leads to a phosphonate (B1237965) derivative, the underlying strategy of a catalyzed Michael addition to an activated nitrile-containing substrate highlights a modern approach to constructing the 4-oxobutanenitrile backbone.

Another relevant synthetic strategy involves the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) to produce 4-(4-methoxyphenyl)-4-oxobutyric acid. google.com This keto acid serves as a key intermediate that could potentially be converted to the target nitrile through established chemical transformations, such as conversion of the carboxylic acid to an amide followed by dehydration. The use of o-dichlorobenzene as a solvent in the Friedel-Crafts reaction has been shown to favor the formation of the desired para-isomer with high selectivity. google.com

Furthermore, the synthesis of related 2,4-diaryl-4-oxobutanenitriles has been achieved through the reaction of a chalcone (B49325) derivative with acetone (B3395972) cyanohydrin in the presence of a base. nih.gov This highlights a pathway where a propenone intermediate undergoes a conjugate addition of a cyanide source to furnish the butanenitrile skeleton.

| Synthetic Approach | Key Reagents | Catalyst/Conditions | Product Type | Citation |

| Michael Addition | Aromatic aldehydes, Phosphorylated Michael acceptors | Thiazolium salt, Triethylamine, DMF | 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile | mdpi.com |

| Friedel-Crafts Acylation | Anisole, Succinic anhydride | Anhydrous aluminum chloride, o-dichlorobenzene | 4-(4-Methoxyphenyl)-4-oxobutyric acid (precursor) | google.com |

| Conjugate Addition | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, Acetone cyanohydrin | 10% aqueous sodium carbonate, Ethanol (B145695), Reflux | 4-(4-methoxyphenyl)-4-oxo-2-phenylbutanenitrile | nih.gov |

Exploration of Undiscovered Reactivity Pathways

The inherent functionality of this compound provides a rich landscape for exploring novel reactivity. The presence of a ketone and a nitrile group allows for a variety of chemical transformations, both independently and in concert.

The ketone moiety can undergo a range of reactions, including reduction to the corresponding alcohol, reductive amination, and various condensation reactions. For example, Clemmensen reduction has been used to reduce the keto group in related structures. researchgate.net The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The 1,3-dicarbonyl-like nature of the molecule (considering the nitrile as a carbonyl equivalent) suggests potential for reactions with electrophiles at the α-carbon.

Future research is likely to focus on the synergistic reactivity of the ketone and nitrile groups. For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds. The reaction of related 5-(4-methoxyphenyl)furan-2,3-dione with urea (B33335) demonstrates a pathway to complex heterocyclic structures, suggesting that this compound could be a precursor to a variety of nitrogen- and oxygen-containing heterocycles. mdpi.com

Furthermore, the exploration of cycloaddition reactions involving the nitrile group, such as [3+2] cycloadditions with nitrile oxides, could open up new avenues for the synthesis of isoxazole-containing compounds. researchgate.net The reactivity of the aromatic ring, particularly electrophilic substitution, could also be explored to further functionalize the molecule.

Expansion of Advanced Computational Applications in Mechanistic Prediction and Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and designing new chemical entities. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

DFT calculations can be employed to determine the geometries of ground and transition states, which is crucial for elucidating reaction pathways and understanding selectivity. researchgate.net For instance, computational studies on related molecules have been used to predict NMR chemical shifts, which can aid in structure elucidation. mdpi.com The calculated HOMO and LUMO energies can provide information about the molecule's electronic properties and its propensity to undergo charge transfer. researchgate.net

In the context of reaction design, computational methods can be used to screen potential catalysts and reaction conditions to identify the most promising candidates for experimental investigation. researchgate.net This can significantly accelerate the discovery of new and efficient synthetic methods. For example, DFT studies on 4-methoxybenzonitrile (B7767037) have been used to understand its electronic transitions and interfacial electron transfer properties, which are relevant for applications in dye-sensitized solar cells. semanticscholar.org

Future applications of computational chemistry in the study of this compound will likely involve more sophisticated models that can accurately predict reactivity in different solvent environments and in the presence of catalysts. semanticscholar.org Molecular dynamics simulations could also be used to study the conformational landscape of the molecule and its interactions with other molecules.

| Computational Method | Application | Predicted Properties | Citation |

| Density Functional Theory (DFT) | Mechanistic studies, Property prediction | Geometries, Reaction pathways, NMR shifts, HOMO-LUMO energies | researchgate.netmdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Electronic transitions, Solvent effects | semanticscholar.org |

| ADMET Prediction | Pharmacokinetic properties | Cell permeability, Plasma protein binding | frontiersin.org |

Integration into Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. For the synthesis and application of this compound, there are numerous opportunities to incorporate more sustainable practices.

One key area of focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. The use of alternatives such as water, supercritical fluids (like CO2), or ionic liquids can significantly reduce the environmental impact of a chemical process. researchgate.netnih.gov The development of reactions that can be performed in benign solvents or even in the absence of a solvent is a major goal of green chemistry.

The use of catalysis is another cornerstone of sustainable chemistry. Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. sabangcollege.ac.in The development of recyclable catalysts is particularly important for minimizing waste. For example, the use of solid-supported catalysts can facilitate their separation from the reaction mixture and their reuse in subsequent reactions. mdpi.com

Microwave-assisted synthesis is another green technology that has gained widespread adoption. sabangcollege.ac.in Microwave heating can often lead to dramatic reductions in reaction times and improved yields compared to conventional heating methods. The synergistic use of green solvents, such as natural deep eutectic solvents, with microwave irradiation has been shown to be a highly effective and sustainable approach for organic synthesis. mdpi.com

Future research in this area will likely focus on the development of a fully integrated green synthesis of this compound, from the use of renewable starting materials to the implementation of energy-efficient and waste-minimizing reaction and purification processes.

Q & A

Basic Research Question

- Polar solvents (e.g., DMF): Increase electrophilicity at the β-carbon, favoring 1,4-addition (Michael addition) .

- Non-polar solvents (e.g., hexane): May shift selectivity toward 1,2-addition, but this is less common for enones.

- Temperature : Lower temperatures (0°C) favor kinetic control (1,4-adduct), while higher temperatures (40°C) promote thermodynamic products via equilibration .

What computational methods validate the electronic structure and reactivity of this compound?

Advanced Research Question

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute frontier molecular orbitals. The LUMO is localized on the α,β-unsaturated ketone, confirming its role as the electrophilic site .

- NBO Analysis : Quantify hyperconjugation between the methoxy group and aromatic ring (stabilization energy ~6 kcal/mol) .

- MD Simulations : Predict solubility parameters (e.g., in EtOAC) by calculating Hansen solubility spheres .

How should researchers address discrepancies between experimental and computational spectroscopic data for this compound?

Q. Methodological Focus

- ¹³C NMR shifts : If computed (GIAO method) and experimental values differ >5 ppm, check for solvent effects (e.g., CDCl₃ vs. gas-phase) or conformational averaging .

- IR stretches : Anharmonic corrections (VPT2) improve agreement for C=O (~1710 cm⁻¹) and C≡N (~2240 cm⁻¹) peaks .

What are the implications of crystal packing motifs on the material properties of this compound?

Advanced Research Question

- Thermal stability : Tight packing via C–H···O interactions increases melting points (e.g., 75–76°C vs. 68°C for less-packed analogs).

- Solubility : Layered structures (Pbcn space group) reduce solubility in non-polar solvents .

How can researchers design derivatives of this compound for specific applications, such as photoactive materials?

Q. Methodological Guidance

- Substituent effects : Introduce electron-deficient groups (e.g., –NO₂) to redshift UV absorption (λmax ~300 nm → 350 nm) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl ring while preserving the nitrile functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.